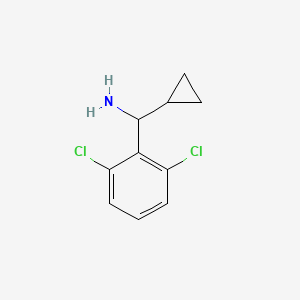

Cyclopropyl(2,6-dichlorophenyl)methanamine

Description

Cyclopropyl(2,6-dichlorophenyl)methanamine (CAS: 1213482-23-5) is a bicyclic amine with the molecular formula C₁₀H₁₁Cl₂N and a molecular weight of 216.11 g/mol . The compound features a cyclopropyl group attached to a methanamine backbone and a 2,6-dichlorophenyl aromatic ring. It is stored under inert, dark conditions at 2–8°C due to its hazardous nature, as indicated by GHS warnings for acute toxicity and skin irritation . The hydrochloride salt (CAS: 1270450-46-8) is commercially available, with suppliers like CymitQuimica offering it at premium prices (€735.00/50 mg) .

Properties

Molecular Formula |

C10H11Cl2N |

|---|---|

Molecular Weight |

216.10 g/mol |

IUPAC Name |

cyclopropyl-(2,6-dichlorophenyl)methanamine |

InChI |

InChI=1S/C10H11Cl2N/c11-7-2-1-3-8(12)9(7)10(13)6-4-5-6/h1-3,6,10H,4-5,13H2 |

InChI Key |

SWGWGQCLNDAYFF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(C2=C(C=CC=C2Cl)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(2,6-dichlorophenyl)methanamine typically involves the reaction of cyclopropylamine with 2,6-dichlorobenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the desired product in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and increased production rates. Additionally, the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(2,6-dichlorophenyl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl(2,6-dichlorophenyl)methanone, while reduction may produce cyclopropyl(2,6-dichlorophenyl)methanol .

Scientific Research Applications

Cyclopropyl(2,6-dichlorophenyl)methanamine has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropyl(2,6-dichlorophenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Cyclopropyl(2,5-difluorophenyl)methanamine

- CAS : 536695-21-3 | Formula : C₁₀H₁₁F₂N

- Key Differences : Replacement of chlorine with fluorine at the 2,5-positions reduces electron-withdrawing effects and steric bulk. Fluorine’s smaller atomic radius may enhance metabolic stability compared to chlorine .

- Commercial Availability : 5 suppliers, suggesting broader industrial use .

(1-(3-Chlorophenyl)cyclopropyl)methanamine

- CAS : 115816-31-4 | Formula : C₁₀H₁₂ClN

- Key Differences : A single chlorine at the 3-position alters electronic distribution and steric hindrance. Lower molecular weight (181.66 g/mol ) may improve solubility but reduce receptor-binding affinity compared to the 2,6-dichloro analog .

Cyclopropyl(2,6-difluorophenyl)methanamine

- CAS: Not listed | Formula: C₁₀H₁₁F₂N

- Key Differences: Fluorine substitution at 2,6-positions increases electronegativity but decreases lipophilicity.

Functional Group Modifications

Cyclopropyl(2,6-dichlorophenyl)methanone

- CAS : 1598044-05-3 | Formula : C₁₀H₉Cl₂O

- This decreases solubility in aqueous media but may enhance membrane permeability .

- Commercial Availability : 4 suppliers, reflecting demand in ketone-based syntheses .

Cyclopropyl(2,6-dichlorophenyl)methanamine Hydrochloride

Cyclopropane Positional Isomers

(1-(2,6-Dichlorophenyl)cyclopropyl)methanamine

Physicochemical and Commercial Comparison

Biological Activity

Cyclopropyl(2,6-dichlorophenyl)methanamine, a compound characterized by a cyclopropyl group linked to a dichlorophenyl moiety, has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHClN

- Molecular Weight : Approximately 219.66 g/mol

- Solubility : Generally exists as a hydrochloride salt, enhancing its solubility in biological systems.

This compound exhibits its biological effects through several mechanisms:

- Receptor Binding : The compound selectively binds to the 5-HT2C receptor , which plays a crucial role in mood regulation and appetite control. This interaction may influence neurotransmitter signaling pathways, particularly those related to serotonin.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, thereby altering biochemical pathways that could lead to therapeutic effects.

- Gene Expression Modulation : The compound can regulate gene expression by interacting with transcription factors, potentially affecting cellular responses and functions.

Antimicrobial and Anticancer Properties

Recent studies have indicated that this compound shows promise as an antimicrobial agent. Its structure suggests potential activity against resistant strains of bacteria and fungi. For instance, it has been investigated for its effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial properties .

In terms of anticancer activity, the compound's ability to modulate signaling pathways may contribute to its effectiveness in inhibiting tumor growth. Preliminary data suggest that it could serve as a lead compound in developing new anticancer therapies .

Study 1: Selective Agonism of 5-HT2C Receptors

A study focusing on the binding affinity of this compound revealed that it acts as a selective agonist for the 5-HT2C receptor. This selectivity is crucial for understanding its therapeutic potential in treating mood disorders and obesity-related conditions. The findings highlighted its potential for modulating dopaminergic pathways relevant in schizophrenia and Parkinson's disease.

| Compound | Target Receptor | Binding Affinity (nM) | Effect |

|---|---|---|---|

| This compound | 5-HT2C | < 10 | Selective agonist |

Study 2: Antimicrobial Activity Assessment

In another investigation, the antimicrobial efficacy of this compound was assessed against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent against resistant infections .

| Bacterial Strain | Concentration (µg/mL) | Viability Reduction (%) |

|---|---|---|

| Staphylococcus aureus | 50 | 58.72 |

| Escherichia coli | 50 | 61.03 |

Future Directions

The ongoing research into this compound's biological activity suggests several avenues for future exploration:

- Optimization of Structure : Modifying the compound’s structure could enhance its efficacy and selectivity for specific targets.

- Clinical Trials : Further preclinical studies followed by clinical trials are necessary to establish safety profiles and therapeutic efficacy in humans.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities will provide insights into its pharmacological potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.